![molecular formula C10H10F3NO3S B1434669 4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate CAS No. 1373028-22-8](/img/structure/B1434669.png)
4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate
Overview
Description
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives are a class of compounds that have been studied for their potential applications in various fields . They are structural fragments of alkaloids and exhibit a wide spectrum of biological activity .
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has been achieved through various methods . One method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant . Another method involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .
Molecular Structure Analysis
The molecular structure of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has been studied by X-ray structural analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives include oxidation, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Scientific Research Applications
Organic Synthesis
The compound “4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate” can be utilized in organic synthesis, particularly in the formation of cyclopentapyridine analogues. These analogues are valuable intermediates in the synthesis of various organic molecules, which can have applications ranging from pharmaceuticals to materials science .
Catalysis
Due to its structural features, this compound may act as a catalyst or a ligand for catalysts in chemical reactions. The trifluoromethanesulfonate group is known for its ability to activate substrates for nucleophilic attack, which is a critical step in many catalytic cycles .
Medicinal Chemistry
Compounds with the cyclopentapyridine core are often explored for their potential medicinal properties. The trifluoromethanesulfonate group could enhance the bioavailability or binding affinity of drug candidates containing this moiety .
Material Science
The electronic properties of cyclopentapyridine derivatives make them candidates for use in material science, such as in the development of organic semiconductors or photovoltaic materials .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent due to its unique chemical structure, aiding in the identification or quantification of similar compounds .
Environmental Chemistry
The compound’s reactivity with various environmental pollutants could be studied to develop new methods for pollution control or remediation strategies .
Safety And Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety measures. For example, avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl) trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3S/c1-6-5-9(14-8-4-2-3-7(6)8)17-18(15,16)10(11,12)13/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMHVJPGRIFIHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1CCC2)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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